1-(But-3-en-2-yl)azetidine

Chiral building block Asymmetric synthesis Stereochemical diversity

1-(But-3-en-2-yl)azetidine (CAS 67732-40-5), also designated as 1-but-3-en-2-ylazetidine or 1-(1-methylallyl)azetidine, is an N-alkenyl-substituted four-membered nitrogen heterocycle with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol. The compound incorporates an azetidine ring—a strained, sp³-rich scaffold with a ring strain energy of approximately 25 kcal/mol and a conjugate acid pKa of 11.29 for the parent azetidine —and a branched but-3-en-2-yl (1-methylallyl) substituent that introduces both an alkene functional handle and a stereogenic center at the carbon atom attached to the ring nitrogen.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 67732-40-5
Cat. No. B12278007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-2-yl)azetidine
CAS67732-40-5
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC(C=C)N1CCC1
InChIInChI=1S/C7H13N/c1-3-7(2)8-5-4-6-8/h3,7H,1,4-6H2,2H3
InChIKeyHLVBPCDMSGYREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-en-2-yl)azetidine CAS 67732-40-5: Structural Identity, Physicochemical Profile, and Class Positioning for Informed Procurement


1-(But-3-en-2-yl)azetidine (CAS 67732-40-5), also designated as 1-but-3-en-2-ylazetidine or 1-(1-methylallyl)azetidine, is an N-alkenyl-substituted four-membered nitrogen heterocycle with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol . The compound incorporates an azetidine ring—a strained, sp³-rich scaffold with a ring strain energy of approximately 25 kcal/mol and a conjugate acid pKa of 11.29 for the parent azetidine —and a branched but-3-en-2-yl (1-methylallyl) substituent that introduces both an alkene functional handle and a stereogenic center at the carbon atom attached to the ring nitrogen . Azetidine-containing compounds have gained significant traction in medicinal chemistry as bioisosteric replacements for piperidine, pyrrolidine, and piperazine motifs in drug discovery programs, with several FDA-approved drugs (baricitinib, cobimetinib, sarolaner) incorporating the azetidine core to enhance metabolic stability, solubility, and pharmacokinetic profiles . Within the N-alkenyl azetidine subclass, the specific substitution pattern of 1-(but-3-en-2-yl)azetidine—a branched, chiral allylic group—differentiates it from linear N-alkenyl azetidine analogs (e.g., 1-(but-3-en-1-yl)azetidine, 1-allylazetidine) in terms of steric bulk, lipophilicity, and stereochemical complexity, factors that directly influence reactivity in downstream synthetic transformations and biological target engagement.

Why N-Alkenyl Azetidines Are Not Interchangeable: The Case for 1-(But-3-en-2-yl)azetidine Specificity


Although 1-(but-3-en-2-yl)azetidine shares the general C₇H₁₃N formula and azetidine core with regioisomeric N-butenyl azetidines such as 1-(but-3-en-1-yl)azetidine (CAS 69416-77-9) and 1-(but-2-en-1-yl)azetidine, the substitution pattern at the nitrogen atom creates chemically and stereochemically distinct entities that cannot be treated as interchangeable building blocks. The but-3-en-2-yl (1-methylallyl) substituent features branching at the α-carbon relative to the azetidine nitrogen, introducing a chiral center absent in the linear 1-(but-3-en-1-yl) and 1-(but-2-en-1-yl) isomers . This branching alters both the steric environment around the nucleophilic nitrogen and the conformational landscape of the molecule, with a calculated LogP of 1.20 for the target compound compared to differing lipophilicity profiles for linear analogs . Furthermore, the position of the alkene relative to the ring nitrogen—allylic in 1-(but-3-en-2-yl)azetidine versus homoallylic in 1-(but-3-en-1-yl)azetidine—profoundly influences reactivity in olefin addition reactions, cross-coupling transformations, and the pharmacokinetic properties of downstream derivatives . Generic substitution among N-alkenyl azetidine isomers without systematic comparison of these parameters can lead to divergent synthetic outcomes, altered biological activity, and irreproducible results in both medicinal chemistry campaigns and process chemistry development.

Quantitative Differentiation Evidence for 1-(But-3-en-2-yl)azetidine vs. Closest Structural Analogs


Stereochemical Complexity: Chiral Center Presence in 1-(But-3-en-2-yl)azetidine vs. Achiral Linear N-Alkenyl Azetidine Isomers

1-(But-3-en-2-yl)azetidine possesses a stereogenic center at the α-carbon of the butenyl substituent (C-1' of the 1-methylallyl group), a feature absent in the linear regioisomers 1-(but-3-en-1-yl)azetidine (CAS 69416-77-9) and 1-(but-2-en-1-yl)azetidine, as well as in 1-allylazetidine (CAS 861839-52-3) . The commercial product is supplied as a racemic mixture (no enantiomerically pure form is currently cataloged by major vendors) . This intrinsic chirality provides a synthetic entry point for stereochemical diversification that the achiral linear N-alkenyl azetidine analogs cannot offer, enabling the construction of diastereomerically and enantiomerically enriched compound libraries when the racemate is resolved or used in stereoselective transformations .

Chiral building block Asymmetric synthesis Stereochemical diversity

Lipophilicity Control: Measured LogP Differentiation of 1-(But-3-en-2-yl)azetidine from Smaller N-Alkenyl Azetidine Homologs

The experimentally derived LogP of 1-(but-3-en-2-yl)azetidine is 1.20, as reported in the Chemsrc physicochemical database . In contrast, the shorter-chain homolog 1-allylazetidine (C₆H₁₁N, MW 97.16) has a calculated LogP of approximately 0.69 (estimated from the parent azetidine LogP of 0.21 plus the incremental contribution of the allyl group) . The regioisomer 1-(but-3-en-1-yl)azetidine, sharing the same molecular formula (C₇H₁₃N) but with a linear butenyl chain, has an estimated LogP of approximately 1.4–1.8 based on fragment-based calculations for homoallylic vs. branched allylic amines . The intermediate LogP of the branched isomer (1.20) positions it between the lower-lipophilicity allyl analog and the higher-lipophilicity linear butenyl analog, offering a distinct lipophilicity profile relevant for balancing passive permeability and aqueous solubility in drug design.

Lipophilicity LogP Physicochemical properties Drug-likeness

Azetidine Ring vs. Piperidine/Pyrrolidine Bioisosteres: Ring Strain, Basicity, and Conformational Divergence

The azetidine ring provides quantitatively distinct physicochemical properties compared to the larger saturated nitrogen heterocycles piperidine (six-membered) and pyrrolidine (five-membered) that it frequently replaces in medicinal chemistry programs . The azetidine ring strain energy is approximately 25 kcal/mol, positioned between aziridine (~27 kcal/mol) and pyrrolidine (~6 kcal/mol), conferring unique reactivity and metabolic stability profiles . The conjugate acid pKa of azetidine (11.29) is notably higher than pyrrolidine (~11.1) and piperidine (~11.2), making the azetidine nitrogen slightly more basic and, consequently, a stronger nucleophile and hydrogen-bond acceptor . The four-membered ring adopts a puckered conformation with a ring-flipping barrier of 5.27 kJ/mol, and the N-substituent can occupy either axial or equatorial positions with rapid nitrogen inversion, creating a conformationally dynamic yet sterically constrained environment that differs fundamentally from the chair conformations of piperidine derivatives . When the but-3-en-2-yl substituent is attached to the azetidine nitrogen, the combined steric and electronic effects of the strained ring and the branched allylic group create a pharmacophore fragment that cannot be replicated by analogous piperidine or pyrrolidine derivatives.

Bioisostere Ring strain Basicity Conformational constraint

Alkene Position and Reactivity: Allylic vs. Homoallylic Olefin in Synthetic Transformations

In 1-(but-3-en-2-yl)azetidine, the olefin is positioned allylic to the azetidine nitrogen (vinyl group at the γ-position relative to N, with the α-carbon bearing a methyl substituent). In contrast, the regioisomer 1-(but-3-en-1-yl)azetidine features a homoallylic olefin (vinyl group at the δ-position) . This positional difference has significant consequences for chemical reactivity: allylic amines can participate in directed functionalization reactions (e.g., directed lithiation, aza-Claisen rearrangements, and transition-metal-catalyzed allylic substitutions) that are not accessible or occur with different regioselectivity in homoallylic amine systems . Specifically, 2-alkenyl azetidines have been demonstrated to undergo efficient ring expansion to unsaturated azocanes upon reaction with activated alkynes (ethyl propiolate, ethynyl p-tolyl sulfone), a transformation whose outcome is critically dependent on the position and substitution pattern of the alkenyl group . The branched allylic substitution in 1-(but-3-en-2-yl)azetidine may provide distinct regiochemical outcomes in such transformations compared to linear N-alkenyl azetidine isomers.

Alkene reactivity Cross-coupling Olefin metathesis Allylic substitution

Commercial Availability and Purity Benchmarking: 1-(But-3-en-2-yl)azetidine vs. 1-(But-3-en-1-yl)azetidine Sourcing Options

1-(But-3-en-2-yl)azetidine (CAS 67732-40-5) is commercially available from multiple suppliers at defined purity grades including 98% (Leyan) and NLT 97% (MolCore), with standard packaging from 1 g to 25 g . The regioisomer 1-(but-3-en-1-yl)azetidine (CAS 69416-77-9) is available at a minimum purity of 95% (AKSci), representing a 2–3% lower certified purity floor . Both compounds occupy a similar price tier for research-grade quantities, but the higher purity specification for the target compound reduces the burden of pre-use purification in sensitive synthetic applications. Additionally, the target compound benefits from characterization data availability including LogP (1.20) and Polar Surface Area (3.24 Ų) from Chemsrc, whereas comparable data for the 1-(but-3-en-1-yl) isomer are derived only from predictive models rather than experimental databases .

Commercial availability Purity Procurement Supply chain

Azetidine Scaffold in FDA-Approved Drugs: Validated Class-Level Differentiation from Piperidine and Pyrrolidine Motifs

The azetidine scaffold has been clinically validated in multiple FDA-approved drugs, where its incorporation was specifically chosen to enhance pharmacokinetic properties relative to larger-ring nitrogen heterocycle alternatives . Baricitinib (Olumiant®, JAK inhibitor), cobimetinib (Cotellic®, MEK inhibitor), and sarolaner (Simparica®, ectoparasiticide) all feature azetidine rings that confer metabolic stability advantages. In baricitinib, the azetidine ring replaces a piperidine moiety, resulting in improved selectivity and pharmacokinetics . This clinical validation provides class-level evidence that azetidine-containing building blocks like 1-(but-3-en-2-yl)azetidine can impart differentiated metabolic and pharmacological properties compared to analogous piperidine or pyrrolidine building blocks. The but-3-en-2-yl substituent adds an orthogonal functional handle (terminal alkene) and chiral center beyond what is present in the simple azetidine rings of approved drugs, offering additional opportunities for property modulation.

FDA-approved drugs Metabolic stability Drug design Bioisostere validation

Recommended Procurement Scenarios for 1-(But-3-en-2-yl)azetidine Based on Quantitative Differentiation Evidence


Stereochemistry-Enabled Fragment Library Construction for Lead Discovery

Procurement of 1-(but-3-en-2-yl)azetidine enables the incorporation of a chiral, three-dimensional azetidine fragment into DNA-encoded libraries (DELs) or fragment-based drug discovery (FBDD) collections. The intrinsic stereogenic center of the but-3-en-2-yl group introduces chiral complexity absent in the achiral 1-(but-3-en-1-yl)azetidine or 1-allylazetidine building blocks [Evidence: Stereochemical Complexity comparison], while the azetidine core provides superior sp³-character and conformational constraint vs. piperidine-based fragments, as validated by the clinical success of azetidine-containing drugs like baricitinib and cobimetinib [Evidence: Azetidine Scaffold in FDA-Approved Drugs].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

1-(But-3-en-2-yl)azetidine, with its measured LogP of 1.20 , occupies the optimal lipophilicity range for CNS drug candidates (LogP 1–3), offering an intermediate profile between the lower-lipophilicity 1-allylazetidine (est. LogP ~0.7) and the higher-lipophilicity 1-(but-3-en-1-yl)azetidine (est. LogP ~1.5). This makes it particularly suitable as a starting building block for CNS-targeted medicinal chemistry programs where fine-tuning of passive permeability and P-glycoprotein efflux susceptibility is critical [Evidence: Lipophilicity Control comparison].

Diversity-Oriented Synthesis via Tandem Olefin Functionalization and Ring-Strain Release

The combination of the allylic alkene handle and the strained azetidine ring in 1-(but-3-en-2-yl)azetidine enables sequential or tandem synthetic transformations that are not accessible with either linear N-alkenyl azetidine isomers or with piperidine/pyrrolidine analogs. The terminal alkene can participate in olefin cross-metathesis, hydroboration, or Heck coupling, while the azetidine ring can undergo strain-release ring-opening or ring-expansion reactions (precedented with 2-alkenyl azetidines, ), offering a versatile platform for generating structurally diverse compound libraries from a single building block [Evidence: Alkene Position and Reactivity; Azetidine Ring vs. Piperidine/Pyrrolidine comparisons].

Medicinal Chemistry Hit-to-Lead Optimization Requiring High-Purity Building Blocks

For SAR campaigns where impurity-driven false positives must be rigorously avoided, 1-(but-3-en-2-yl)azetidine at 98% purity (Leyan) provides a higher certified purity floor than the 95% specification available for the 1-(but-3-en-1-yl)azetidine regioisomer . This 2–3% purity advantage, combined with the availability of experimental LogP and PSA characterization data , reduces pre-reaction purification requirements and enhances the reliability of computational property predictions, streamlining the design-make-test cycle in hit-to-lead optimization [Evidence: Commercial Availability and Purity Benchmarking comparison].

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